3-Chloro-4-fluorotoluene

Vue d'ensemble

Description

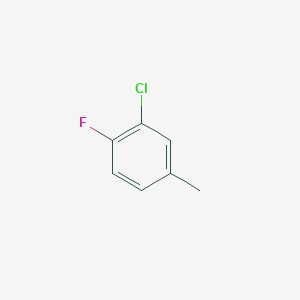

3-Chloro-4-fluorotoluene is an organic compound with the chemical formula CH₃C₆H₃(Cl)F. It is a colorless liquid with a pungent odor at room temperature. This compound is used in various chemical reactions and industrial applications due to its unique properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Chloro-4-fluorotoluene can be synthesized by fluorinating 3-chlorotoluene. The reaction involves the use of a fluorinating agent under controlled conditions to produce this compound . Another method involves the reaction of 3-chloro-4-methylbenzenamine with anhydrous hydrogen fluoride, followed by diazotization and pyrolysis .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, ensuring that the final product meets industry standards .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloro-4-fluorotoluene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of both chlorine and fluorine atoms on the aromatic ring.

Oxidation and Reduction Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or reduced to form other derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide under elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted aromatic compounds can be formed.

Oxidation Products: The primary oxidation product is 3-chloro-4-fluorobenzoic acid.

Applications De Recherche Scientifique

Pharmaceutical Intermediates

3-Chloro-4-fluorotoluene serves as an important intermediate in the synthesis of various pharmaceuticals. For instance:

- Anticancer Drugs : It is utilized in the synthesis of gefitinib, a drug used for treating non-small cell lung cancer. The compound's structure allows for modifications that enhance biological activity and efficacy .

- Antibacterial Agents : It also plays a role in synthesizing norfloxacin, an antibiotic effective against bacterial infections .

Agrochemical Development

The compound is significant in the development of agrochemicals, including:

- Herbicides and Pesticides : Its halogenated structure contributes to the effectiveness of various herbicides and pesticides, enhancing their potency against target organisms while minimizing environmental impact .

Case Study 1: Synthesis of Gefitinib

A notable application of this compound is in the synthesis of gefitinib. The process involves several steps:

- Starting Material : The synthesis begins with this compound.

- Reactions : Key reactions include nucleophilic substitutions and coupling reactions that introduce additional functional groups necessary for biological activity.

- Outcome : The final product exhibits significant antitumor activity, demonstrating the importance of this compound as a precursor in pharmaceutical chemistry.

Case Study 2: Development of Herbicides

Research has shown that derivatives of this compound can be modified to create effective herbicides. These compounds have been tested for their ability to inhibit weed growth while being less toxic to crops:

- Synthesis : Various derivatives are synthesized through halogenation and functional group modifications.

- Testing : Field trials demonstrate effective weed control with minimal environmental impact.

Data Table

| Application Area | Specific Use | Example Compound | Notes |

|---|---|---|---|

| Pharmaceuticals | Anticancer drugs | Gefitinib | Effective against non-small cell lung cancer |

| Antibacterial agents | Norfloxacin | Treatment for bacterial infections | |

| Agrochemicals | Herbicides | Various derivatives | Effective weed control with low toxicity |

Mécanisme D'action

The mechanism of action of 3-Chloro-4-fluorotoluene in chemical reactions involves the interaction of its functional groups with various reagents. The chlorine and fluorine atoms on the aromatic ring influence the reactivity and selectivity of the compound in substitution reactions. The methyl group can undergo oxidation or reduction, leading to the formation of different products .

Comparaison Avec Des Composés Similaires

4-Chloro-3-fluorotoluene: Similar in structure but with different positions of chlorine and fluorine atoms.

2-Chloro-4-fluorotoluene: Another isomer with chlorine and fluorine atoms in different positions.

Uniqueness: 3-Chloro-4-fluorotoluene is unique due to its specific arrangement of chlorine and fluorine atoms, which affects its reactivity and applications. This specific arrangement makes it suitable for certain chemical reactions and industrial applications that other isomers may not be as effective in .

Activité Biologique

3-Chloro-4-fluorotoluene (C7H6ClF) is an aromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agricultural chemicals. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

This compound is characterized by the presence of chlorine and fluorine substituents on a toluene ring. Its chemical structure can be represented as follows:

- Molecular Formula : C7H6ClF

- Molecular Weight : 144.57 g/mol

- CAS Number : 1513-25-3

The synthesis of this compound typically involves halogenation reactions of toluene derivatives, which can be achieved through various methods, including electrophilic aromatic substitution. This compound serves as an intermediate in the production of more complex molecules, including pharmaceuticals and agrochemicals .

Pharmacological Applications

Research indicates that this compound and its derivatives exhibit a range of biological activities:

- Antimicrobial Properties : Some studies suggest that halogenated toluenes can possess antimicrobial properties, making them useful in the development of new antibiotics. For instance, derivatives of this compound have been investigated for their efficacy against various bacterial strains .

- Anthelmintic Activity : Compounds related to this compound, such as rafoxanide (a salicylanilide), have shown significant anthelmintic properties. Rafoxanide is effective against parasitic infections in livestock and has been researched for potential applications in human medicine .

- Potential in Cancer Treatment : Recent studies have explored the role of halogenated compounds in cancer therapy. For example, rafoxanide has demonstrated effectiveness in treating multiple myeloma and other malignancies by inducing apoptosis in cancer cells through various signaling pathways .

Toxicological Profile

The biological monitoring of exposure to this compound has revealed significant findings regarding its toxicological effects:

- Metabolism and Excretion : In occupational exposure studies, metabolites such as 2-amino-4-chloro-5-fluorophenol sulfate (CFA-S) were identified in urine samples from workers exposed to this compound. The median concentration of CFA-S varied across studies, indicating potential health risks associated with chronic exposure .

- Hemoglobin Adducts : Hemoglobin adducts formed by binding with this compound provide a more reliable measure of long-term exposure compared to urinary metabolites. This method has shown that intermittent exposure may be underestimated if only urinary analysis is conducted .

Occupational Exposure Studies

Two key studies involving workers exposed to this compound highlighted the importance of monitoring both urinary metabolites and hemoglobin adducts:

- Study One : Involving 75 workers, the median concentration of urinary CFA-S was found to be 0.14 µmole/g creatinine, with a range from <0.05 to 2.82 µmole/g creatinine.

- Study Two : Involving 72 workers, the median concentration increased to 0.21 µmole/g creatinine, with higher levels detected after shifts with potential incidental exposure (up to 0.76 µmole/g creatinine) .

These findings underscore the necessity for comprehensive biological monitoring strategies in occupational settings where exposure to this compound occurs.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-chloro-1-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNQPNLSEBWZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371463 | |

| Record name | 3-Chloro-4-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513-25-3 | |

| Record name | 2-Chloro-1-fluoro-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1513-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.